6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde
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Overview
Description
6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde typically involves the use of the Vilsmeier-Haack reagent, which is a versatile reagent in organic chemistry used for formylation reactions. The reaction conditions often include the use of an ice bath for initial mixing, followed by stirring at room temperature .
Industrial Production Methods
While specific industrial production methods for 6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde are not extensively documented, the general approach involves large-scale formylation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: 6-Chloroimidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 6-Chloroimidazo[1,5-a]pyridine-5-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential anti-tumor, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for monitoring pH changes.
Imidazo[1,2-a]pyridine analogues: Investigated for their anti-tuberculosis activity.
Uniqueness
6-Chloroimidazo[1,5-a]pyridine-5-carboxaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a chlorine functional group. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloroimidazo[1,5-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-6-3-10-5-11(6)8(7)4-12/h1-5H |
InChI Key |
ZGONBEYFIRPIIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N2C1=CN=C2)C=O)Cl |
Origin of Product |
United States |
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